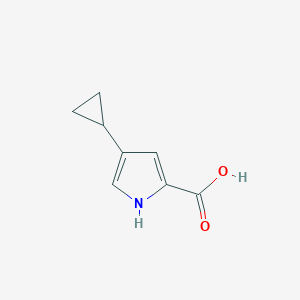

4-Cyclopropyl-1H-pyrrole-2-carboxylic acid

Description

4-Cyclopropyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative featuring a cyclopropyl substituent at the 4th position and a carboxylic acid group at the 2nd position. Pyrrole-2-carboxylic acid derivatives are widely studied for their pharmacological activities, including interactions with biological targets such as enzymes and receptors, owing to their ability to modulate electronic and steric properties through substituent variation .

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

4-cyclopropyl-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C8H9NO2/c10-8(11)7-3-6(4-9-7)5-1-2-5/h3-5,9H,1-2H2,(H,10,11) |

InChI Key |

MDMNWDMDDKSHDL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CNC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-1H-pyrrole-2-carboxylic acid can be achieved through various methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups.

Industrial Production Methods

Industrial production of pyrrole derivatives often involves catalytic processes. For example, a catalytic ruthenium complex and an alkali metal base can enable a virtually salt-free and straightforward bimolecular assembly of pyrroles through fully unmasked α-amino aldehydes .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:

Reduction: Reduction reactions typically involve the use of hydrogen gas and a suitable catalyst.

Substitution: N-substitution reactions can be carried out using alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids.

Common Reagents and Conditions

Oxidation: Copper(II) catalysts and air.

Reduction: Hydrogen gas and metal catalysts.

Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride, and ionic liquids.

Major Products Formed

The major products formed from these reactions include various substituted pyrroles, which can have different functional groups attached to the nitrogen or carbon atoms of the pyrrole ring .

Scientific Research Applications

Organic Synthesis

4-Cyclopropyl-1H-pyrrole-2-carboxylic acid serves as an important intermediate in organic synthesis. Its structure allows for various functional group modifications, making it a versatile building block for the synthesis of more complex molecules.

Key Reactions :

- Pyrrole Derivatives : The compound can be used to synthesize diverse pyrrole derivatives through electrophilic substitution reactions, which are crucial in developing pharmaceuticals and agrochemicals.

- Functionalization : The carboxylic acid group can undergo coupling reactions with amines or alcohols, facilitating the formation of esters and amides.

Medicinal Chemistry

The biological activity of this compound has attracted attention in the field of medicinal chemistry. Its potential therapeutic effects are primarily linked to its ability to interact with various biological targets.

Biological Activities :

- Protein Kinase Inhibition : Similar pyrrole compounds have shown inhibitory effects on key protein kinases involved in cancer signaling pathways, suggesting that this compound may exhibit similar properties.

- Anti-inflammatory Effects : Research indicates that compounds with structural similarities can inhibit cyclooxygenase enzymes, particularly COX-2, which is associated with inflammation and cancer progression.

Case Study 1: Anticancer Activity

A study investigated the effects of pyrrole derivatives on cancer cell lines, revealing that certain modifications to the pyrrole core enhanced cytotoxicity against breast cancer cells. The introduction of cyclopropyl groups was found to improve selectivity and potency against specific cancer types.

Case Study 2: Anti-inflammatory Potential

Research focused on the anti-inflammatory properties of pyrrole derivatives demonstrated that compounds similar to this compound effectively inhibited COX-2 activity in vitro. This suggests potential applications in treating inflammatory diseases.

Material Science Applications

In material science, this compound could be utilized as a precursor for synthesizing novel polymers or materials with enhanced properties such as thermal stability or conductivity. Its unique chemical structure offers opportunities for developing advanced materials in electronics and coatings.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic substitution reactions due to the delocalization of π-electrons in the pyrrole ring . This allows it to bind to various receptors and enzymes, leading to its biological effects.

Comparison with Similar Compounds

Key Findings:

Chlorophenyl: Enhances lipophilicity and π-π interactions but may increase steric hindrance . Chloro-Methyl: Combines electronic (Cl) and steric (CH₃) effects, influencing reactivity in amide bond formation . Isopropyl: Aliphatic bulk may reduce solubility but improve membrane permeability .

Synthesis Challenges :

- Chlorination with NCS (for chloro-methyl derivatives) requires chromatographic separation due to low product resolution, highlighting practical drawbacks .

- Pyridine-fused analogs (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) achieve high yields (up to 95%), suggesting robust synthetic routes for complex heterocycles .

Pharmacological Potential: Chlorophenyl and pyridine-fused derivatives are prioritized in drug discovery for their target engagement capabilities . Cyclopropyl’s unique stereoelectronic profile may offer advantages in optimizing pharmacokinetic properties, though direct evidence is needed.

Biological Activity

4-Cyclopropyl-1H-pyrrole-2-carboxylic acid (CPCPCA) is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article aims to provide a comprehensive overview of the biological activity of CPCPCA, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

CPCPCA is characterized by its cyclopropyl group attached to a pyrrole ring, which contributes to its unique chemical properties. The presence of the carboxylic acid functional group enhances its solubility in biological systems, making it a suitable candidate for various pharmacological applications.

Antimicrobial Activity

CPCPCA has been investigated for its antimicrobial properties against various bacterial strains. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of CPCPCA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that CPCPCA is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other serious conditions .

Anti-inflammatory Properties

In addition to its antimicrobial effects, CPCPCA has demonstrated anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. For example, in cell culture studies, CPCPCA reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages .

The biological activity of CPCPCA is believed to stem from its ability to interact with specific molecular targets. It has been suggested that CPCPCA may inhibit certain enzymes involved in bacterial cell wall synthesis or disrupt cellular signaling pathways related to inflammation.

Molecular Interactions:

- Enzyme Inhibition: CPCPCA may inhibit enzymes such as pyrrole-2-carboxylate decarboxylase, affecting metabolic pathways crucial for bacterial survival.

- Receptor Binding: The compound may also bind to receptors involved in inflammatory responses, modulating their activity and reducing inflammation.

Study on Antimicrobial Efficacy

In a study conducted by researchers at a leading university, CPCPCA was tested against multidrug-resistant strains of bacteria. The compound showed promising results, particularly against Acinetobacter baumannii, which is known for its resistance to conventional antibiotics. The study concluded that CPCPCA could serve as a lead compound for developing new antimicrobial agents .

In Vivo Anti-inflammatory Study

Another significant study evaluated the anti-inflammatory effects of CPCPCA in an animal model of arthritis. The results indicated that treatment with CPCPCA led to a substantial reduction in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.